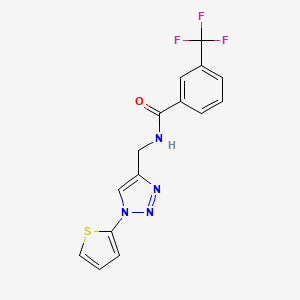

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[(1-thiophen-2-yltriazol-4-yl)methyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N4OS/c16-15(17,18)11-4-1-3-10(7-11)14(23)19-8-12-9-22(21-20-12)13-5-2-6-24-13/h1-7,9H,8H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVLFPFMCCFZTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=CN(N=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

Attachment of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling.

Formation of the Benzamide: The trifluoromethyl-substituted benzamide can be synthesized through an amide coupling reaction using appropriate reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrotriazoles.

Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

- Electronic Effects : The trifluoromethyl group in the target compound enhances lipophilicity and electron-withdrawing properties compared to methoxy (III-15g) or isopropoxy (flutolanil) substituents .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

- Spectroscopic Trends : The target compound’s ¹H-NMR would show distinct aromatic signals from the thiophene (δ ~7.0–7.5) and triazole (δ ~7.8–8.2), similar to III-15g . The CF₃ group’s ¹³C NMR signal aligns with flutolanil (δ ~121) .

Biological Activity

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a combination of thiophene, triazole, and trifluoromethylbenzamide moieties, which are known for their pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 368.33 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁F₃N₄O₂S |

| Molecular Weight | 368.33 g/mol |

| CAS Number | 2034305-54-7 |

Synthesis

The synthesis of this compound typically involves multi-step processes including:

- Formation of the Triazole Ring : Achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

- Attachment of the Thiophene Moiety : Introduced via coupling reactions such as Suzuki or Stille coupling.

- Formation of the Benzamide Linkage : Involves the reaction of a trifluoromethylbenzoyl derivative with an amine to form the amide bond.

Biological Activity

The biological activities of this compound have been investigated in several studies:

Anticancer Activity

Research has indicated that compounds containing triazole and thiophene moieties exhibit significant anticancer properties. For instance:

- A study demonstrated that derivatives with similar structures showed potent inhibition against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer), with IC50 values indicating strong antiproliferative effects .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against bacterial strains:

- In vitro studies revealed effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.

- Signal Transduction Modulation : It could modulate pathways related to apoptosis and cell cycle regulation.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Triazole Derivatives : A study on triazole-based compounds indicated their effectiveness in inhibiting thymidylate synthase, a target for anticancer therapy .

- Thiol-Based Compounds : Research on mercapto-substituted triazoles demonstrated their role in chemoprevention and treatment of various cancers through multiple mechanisms including apoptosis induction .

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Condition | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Thiophene-alkyne | CuI | DMF | 92 | |

| Benzamide-azide | CuSO₄/ascorbate | Ethanol | 88 |

Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- Spectroscopy:

- Crystallography:

Advanced: How do computational methods like DFT aid in understanding electronic properties?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) reveal:

- Electrostatic potential maps: High electron density at the triazole N-2 position enhances hydrogen-bonding capacity .

- Frontier molecular orbitals (FMOs): The HOMO-LUMO gap (~4.5 eV) correlates with stability; the thiophene ring contributes to HOMO localization, suggesting reactivity at this site .

- Docking studies: Predict binding affinities to biological targets (e.g., enzymes) by simulating interactions with the trifluoromethyl benzamide group .

Advanced: What strategies resolve contradictions between in vitro and in vivo biological activity data?

Answer:

Discrepancies often arise from bioavailability or metabolic instability. Methodological approaches include:

- Prodrug modification: Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to enhance membrane permeability .

- Metabolic profiling: Use LC-MS to identify metabolites (e.g., oxidative cleavage of the thiophene ring) that reduce in vivo efficacy .

- Pharmacokinetic modeling: Adjust dosing regimens based on half-life (t½) and volume of distribution (Vd) calculated from plasma concentration-time curves .

Advanced: How does the trifluoromethyl group influence pharmacokinetic properties?

Answer:

The -CF₃ group:

- Lipophilicity: Increases logP by ~1.2 units, enhancing blood-brain barrier penetration (measured via PAMPA assays) .

- Metabolic stability: Reduces CYP450-mediated oxidation due to strong C-F bonds (confirmed by microsomal incubation studies) .

- Bioisosteric replacement: Compare with -CH₃ or -Cl analogs to isolate electronic vs. steric effects on target binding .

Advanced: How can structural data resolve synthetic byproduct formation?

Answer:

- X-ray diffraction: Identify regioisomeric byproducts (e.g., 1,5-disubstituted triazoles) via distinct unit cell parameters .

- SCXRD vs. PXRD: Single-crystal data resolve ambiguous NOE correlations (e.g., distinguishing thiophene orientation) .

- TGA/DSC: Detect polymorphic forms with differing melting points that may affect reactivity .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

- Enzyme inhibition: Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence-based assays .

- Antimicrobial activity: Broth microdilution (MIC values) against Gram-positive/negative strains .

- Cytotoxicity: MTT assay on human cell lines (e.g., HEK293) to establish selectivity indices .

Advanced: What crystallographic software tools validate hydrogen-bonding networks?

Answer:

- SHELXL: Refine H-bond geometries (e.g., N-H···O=C distances < 2.2 Å) and generate ORTEP diagrams .

- CrystalExplorer: Quantify interaction energies (e.g., π-stacking contributes ~-15 kJ/mol) via Hirshfeld surface analysis .

- Mercury (CCDC): Visualize packing diagrams and symmetry operations for intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.